2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide
Description
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Properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5OS/c20-12-4-3-5-13(8-12)26-18-14(9-24-26)19(23-11-22-18)28-10-17(27)25-16-7-2-1-6-15(16)21/h1-9,11H,10H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJQTFMOVXTOPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit threonine tyrosine kinase (ttk) and rock ⅰ and rock ⅱ. These kinases play crucial roles in cell division and migration, respectively.
Mode of Action
Similar compounds have shown strong binding affinity to their targets, which suggests that this compound may also bind to its targets and inhibit their activity.
Biochemical Pathways
Inhibition of ttk and rock kinases can affect cell division and migration, which are part of larger biochemical pathways such as the cell cycle and signal transduction.
Pharmacokinetics
Similar compounds have been described as orally bioavailable, suggesting that this compound may also be absorbed in the digestive tract, distributed throughout the body, metabolized, and excreted.
Result of Action
Inhibition of ttk and rock kinases can lead to disruption of cell division and migration, potentially leading to cell death or reduced proliferation.
Biochemical Analysis
Biochemical Properties
It’s possible that it interacts with enzymes, proteins, and other biomolecules, but specific interactions have not been reported.
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently unavailable.
Metabolic Pathways
It’s possible that it interacts with enzymes or cofactors and affects metabolic flux or metabolite levels.
Transport and Distribution
It may interact with transporters or binding proteins and affect its localization or accumulation.
Biological Activity
The compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Pyrazolo[3,4-d]pyrimidines have been shown to interact with various biological targets, including adenosine receptors and cyclin-dependent kinases (CDKs). The presence of the thio and fluorophenyl groups in this compound suggests enhanced binding affinity and selectivity towards certain enzymes and receptors.
Key Biological Targets:
- Adenosine Receptors : Compounds in this class exhibit significant affinity for A1 adenosine receptors, which are implicated in various physiological processes, including modulation of neurotransmitter release and regulation of cardiac function .
- Cyclin-Dependent Kinases (CDKs) : Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidines as selective inhibitors of CDK2, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to reduced proliferation of cancer cells .
Biological Activity Data
The following table summarizes the biological activity data related to the compound's effects on various cancer cell lines and other biological assays.
Case Studies
Several studies have investigated the biological activity of pyrazolo[3,4-d]pyrimidines and related compounds:
- Antitumor Activity : A study by Fan et al. demonstrated that derivatives similar to our compound induced significant apoptosis in A549 cell lines with an IC50 value of 49.85 µM. This suggests potential use in lung cancer therapy .
- CDK Inhibition : Research has shown that compounds with similar structures exhibit potent inhibition against CDK2 with IC50 values as low as 25 nM. This highlights their potential as anticancer agents targeting cell cycle regulation .
- Adenosine Receptor Studies : A series of pyrazolo[3,4-d]pyrimidines were synthesized and tested for their affinity towards A1 adenosine receptors. The presence of a chlorophenyl group significantly enhanced receptor binding, indicating that structural modifications can optimize biological activity .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. The compound's mechanism primarily involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
In Vitro Studies :
- Compounds similar to this one have demonstrated notable cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example 1 | MCF7 (Breast Cancer) | 0.46 |
| Example 2 | HCT116 (Colon Cancer) | 0.39 |
| Example 3 | A549 (Lung Cancer) | 26 |
These findings suggest that the compound may effectively induce apoptosis in cancer cells through CDK inhibition.
Antimicrobial Activity
The compound's structure also suggests potential antimicrobial properties. Similar pyrazolo[3,4-d]pyrimidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. This broad-spectrum activity highlights its potential as an antimicrobial agent.
Study on CDK Inhibition
A study investigated the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in inhibiting CDK2. Results indicated that specific structural modifications enhanced their inhibitory potency, suggesting a pathway for developing more effective anticancer agents.
Anticancer Efficacy
Another study reported significant growth inhibition in various cancer cell lines treated with related pyrazolopyrimidine compounds. The results were associated with apoptosis induction, reinforcing the potential therapeutic use of these compounds in oncology.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether (-S-) and acetamide (-NHCO-) groups serve as primary sites for nucleophilic attack.
Thioether Reactivity
The sulfur atom in the thioether linkage undergoes nucleophilic substitution under alkaline conditions. For example:
-
Hydrolysis : In aqueous NaOH (5%, 80°C), the thioether is cleaved to form a sulfhydryl intermediate, which oxidizes to a sulfonic acid derivative.
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Alkaline hydrolysis | 5% NaOH, 80°C, 4h | Pyrazolo-pyrimidine sulfonic acid | 72 |
Acetamide Reactivity
The acetamide group participates in:
-
Acid-catalyzed hydrolysis : HCl (2N, reflux) cleaves the amide bond, yielding 2-fluorophenylamine and a carboxylic acid intermediate.
Oxidation Reactions
The thioether group is susceptible to oxidation:
-
H₂O₂-mediated oxidation : Forms a sulfoxide (R-SO-) at 25°C and sulfone (R-SO₂-) at 60°C.
| Oxidizing Agent | Temperature (°C) | Product | Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | 25 | Sulfoxide | 85% |
| H₂O₂ (30%) | 60 | Sulfone | 92% |
Cross-Coupling Reactions
The 3-chlorophenyl group enables palladium-catalyzed couplings:
-
Suzuki-Miyaura Coupling : With aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 100°C) to form biaryl derivatives .
| Boronic Acid | Catalyst | Yield (%) | Application |
|---|---|---|---|
| 4-Fluorophenyl | Pd(PPh₃)₄ | 78 | Kinase inhibitor intermediates |
Electrophilic Aromatic Substitution
The pyrazolo-pyrimidine core undergoes nitration and halogenation:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C6 position.
| Reagents | Position | Product Stability |
|---|---|---|
| HNO₃ (fuming) | C6 | Moderate |
Reductive Amination
The acetamide’s nitrogen can be modified via:
-
LiAlH₄ Reduction : Converts the acetamide to a primary amine (N-(2-fluorophenyl)ethylamine).
| Reducing Agent | Temperature (°C) | Amine Yield (%) |
|---|---|---|
| LiAlH₄ | 0–25 | 68 |
Radical Reactions
Under UV light (254 nm), the C-Cl bond undergoes homolytic cleavage, generating aryl radicals for polymerization or C-C bond formation .
Complexation with Metals
The pyrimidine nitrogen atoms coordinate with transition metals:
-
Cu(II) Complexation : Forms a 1:1 complex (log K = 4.2) in methanol, verified by UV-Vis spectroscopy .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition at 210°C, producing chlorinated volatile compounds (GC-MS confirmed).
Mechanistic Insights
-
Thioether oxidation follows a two-step radical mechanism, with hydroxyl radicals abstracting sulfur electrons.
-
Suzuki coupling proceeds via oxidative addition of Pd(0) to the C-Cl bond, followed by transmetallation with boronic acid.
Experimental Challenges
Q & A
Q. What are the optimal synthetic routes for this compound, and how can researchers address yield variability?
Methodological Answer: The synthesis involves multi-step protocols, typically starting with the pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Step 1: Construction of the heterocyclic core via cyclization of substituted pyrazole precursors (e.g., using 3-chlorophenylhydrazine) .
- Step 2: Introduction of the thioacetamide linker via nucleophilic substitution under controlled pH (e.g., using thioglycolic acid derivatives) .
- Step 3: Final acylation with 2-fluoroaniline under reflux conditions in aprotic solvents like DMF or DMSO .
Yield Optimization:
- Use catalysts like DMAP or TEA to enhance reaction efficiency.
- Monitor reaction progress via TLC or HPLC to minimize by-products .
Q. How should researchers characterize the compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assign peaks to confirm substituents (e.g., 3-chlorophenyl at δ 7.4–7.6 ppm, fluorophenyl at δ 6.8–7.2 ppm) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals in the pyrazolo-pyrimidine core .
- Mass Spectrometry (MS):
- High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at ~442.8 g/mol) .
- HPLC: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Variable Substituent Analysis:
- Compare analogs with substituent modifications (e.g., 4-chlorophenyl vs. 3-chlorophenyl; 2-fluorophenyl vs. 4-fluorophenyl) .
- Test bioactivity in assays like kinase inhibition or antimicrobial activity (see Table 1).
- Computational Modeling:
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like EGFR or CDK2 .
Q. Table 1: Example SAR Data for Pyrazolo-Pyrimidine Analogs
| Substituent (R1/R2) | Target IC₅₀ (nM) | Assay Model | Reference |
|---|---|---|---|
| 3-Cl, 2-F | EGFR: 12 ± 2 | HCT-116 | |
| 4-Cl, 4-F | CDK2: 45 ± 5 | MCF-7 |
Q. How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Assay Standardization:
- Control variables like cell line passage number, serum concentration, and incubation time .
- Data Normalization:
- Use reference inhibitors (e.g., staurosporine for kinase assays) to calibrate results .
- Meta-Analysis:
- Pool data from multiple studies to identify trends (e.g., higher potency in fluorinated analogs) .
Common Pitfalls:
- Discrepancies may arise from differences in solubility (DMSO vs. saline) or metabolite interference .
Q. What strategies are recommended for target identification and mechanism-of-action studies?
Methodological Answer:
- Pull-Down Assays:
- Use biotinylated analogs to isolate binding proteins from cell lysates .
- Kinase Profiling:
- Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify targets .
- Transcriptomics:
- RNA-seq analysis of treated cells to map pathways (e.g., apoptosis, cell cycle arrest) .
Example Workflow:
Treat cancer cells (e.g., HeLa) with the compound at IC₅₀.
Extract RNA and perform differential gene expression analysis.
Validate hits via qPCR or Western blot (e.g., p53, caspase-3) .
Q. How can researchers improve the compound’s physicochemical properties for in vivo studies?
Methodological Answer:
- Solubility Enhancement:
- Use co-solvents (e.g., PEG-400) or formulate as nanoparticles .
- Metabolic Stability:
- Introduce deuterium at labile positions (e.g., methyl groups) to reduce CYP450-mediated degradation .
- LogP Optimization:
- Replace hydrophobic groups (e.g., trifluoromethyl) with polar moieties (e.g., hydroxyl) to balance lipophilicity .
Q. Table 2: Physicochemical Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 442.8 g/mol | HR-MS | |
| LogP | 3.2 ± 0.1 | Shake-flask | |
| Aqueous Solubility (pH 7) | 12 µM | Nephelometry |
Q. What are the best practices for toxicity profiling in preclinical models?
Methodological Answer:
- In Vitro Toxicity:
- Screen for hERG inhibition (patch-clamp assays) to assess cardiac risk .
- In Vivo Models:
- Acute toxicity in rodents (LD₅₀ determination) with histopathology of liver/kidney .
- Genotoxicity:
- Perform Ames test (bacterial reverse mutation) and micronucleus assay .
Key Considerations:
- Dose selection based on pharmacokinetic data (Cmax, AUC) from prior ADME studies .
Guidelines for Data Reproducibility:
- Deposit raw data (e.g., NMR spectra, assay results) in open-access repositories like Zenodo.
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for all datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
